molecular formula C16H14F3N5O3S B2551656 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396809-28-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2551656
CAS RN: 1396809-28-1
M. Wt: 413.38
InChI Key: FSILKADGBXCUKG-UHFFFAOYSA-N
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Description

The compound "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The presence of a pyrazole ring fused to a pyrimidine and the trifluoromethoxy group suggests potential for significant biological activity, possibly as an enzyme inhibitor or receptor antagonist.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with various aldehydes or ketones. For example, the synthesis of related compounds has been reported using condensation reactions, as seen in the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine . Similarly, the synthesis of 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and UV-Visible spectroscopy, as well as computational methods like Density Functional Theory (DFT) . The molecular structure is crucial for understanding the interaction of these compounds with biological targets. For instance, crystallographic studies have revealed significant conformational differences in related sulfonamide compounds, which can influence their biological activity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, the presence of a hydrazine group allows for the formation of hydrazone derivatives, as seen in the synthesis of novel anti-inflammatory compounds . The reactivity of the pyrazole and pyrimidine rings can also be exploited for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their functional groups. Computational tools like Swiss ADME can predict properties like absorption, distribution, metabolism, and excretion (ADME), which are essential for drug development . The presence of a trifluoromethoxy group can affect the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

Relevant Case Studies

Several studies have evaluated the biological activities of benzenesulfonamide derivatives. For instance, some compounds in this class have been found to be high-affinity inhibitors of kynurenine 3-hydroxylase, with potential implications for neurological disorders . Others have been identified as potent and specific antagonists of the serotonin 5-HT6 receptor or the A2B adenosine receptor , indicating their potential use in treating various conditions, including depression and inflammation. Additionally, antimicrobial activities have been reported for pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties .

Scientific Research Applications

Hydrogen-Bond Effect and Structural Investigation Comprehensive theoretical and experimental studies on similar sulfonamide compounds, including N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamides, have been conducted to investigate their molecular structure, vibrational frequencies, and electronic structures using DFT/B3LYP, HF methods, and natural bond orbital analysis. These studies explore the molecule's stability, electronic properties, and potential applications in designing compounds with specific biological activities, providing insights into the role of intramolecular hydrogen bonding and charge delocalization in molecular stability and reactivity (Mansour & Ghani, 2013).

Synthesis and Evaluation of Anticancer Activity Research into sulfonamide derivatives, such as the synthesis of novel N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties, has been conducted with the evaluation of their anticancer activity against human tumor breast cell lines. These studies highlight the potential of sulfonamide compounds in anticancer drug development, with some derivatives showing promising activity against breast cancer cells, underscoring the importance of structure-activity relationship studies in the development of therapeutic agents (Ghorab, El-Gazzar, & Alsaid, 2014).

Antimicrobial and Antioxidant Activity The antimicrobial and antioxidant activities of sulfonamide derivatives have also been extensively studied, demonstrating the versatility of these compounds in medicinal chemistry. For instance, pyrazolopyridines bearing benzenesulfonamide and trifluoromethyl moieties have been synthesized and evaluated for their antibacterial and antifungal properties, indicating the potential of such compounds in treating infectious diseases and their role in drug discovery processes (Chandak et al., 2013).

Synthesis and Biological Evaluation of Antimicrobial Agents Further research into sulfonamide-based compounds has led to the synthesis of novel benzenesulfonamide derivatives with enhanced antimicrobial efficacy. These studies contribute to the understanding of how modifications to the sulfonamide scaffold can influence biological activity, providing a foundation for the development of new antimicrobial agents with improved performance and specificity (Ghorab et al., 2017).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3S/c1-10-7-11(2)24(22-10)15-20-8-12(9-21-15)23-28(25,26)14-5-3-13(4-6-14)27-16(17,18)19/h3-9,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSILKADGBXCUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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